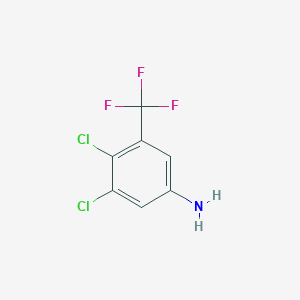

3,4-Dichloro-5-(trifluoromethyl)aniline

Description

Substituted anilines are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of various functional groups onto the aniline (B41778) core allows for the fine-tuning of a molecule's physical, chemical, and biological properties.

The incorporation of a trifluoromethyl (-CF3) group and halogen atoms, such as chlorine, onto an aromatic amine system imparts significant changes to the molecule's characteristics. The trifluoromethyl group is a strong electron-withdrawing substituent, which can influence the acidity of the amine, its reactivity in chemical transformations, and its interactions with biological targets. nih.gov Halogen substituents also exert strong inductive and moderate resonance effects, further modifying the electron density of the aromatic ring and influencing its reactivity and regioselectivity in substitution reactions.

This article will specifically focus on 3,4-Dichloro-5-(trifluoromethyl)aniline, a compound that combines these influential substituents. The current body of scientific literature on this specific isomer is limited, presenting a notable research gap. While general principles of substituted anilines can provide some insight, the specific properties and potential applications of this compound remain an area ripe for investigation. Much of the existing research on dichlorotrifluoromethylanilines has concentrated on other isomers, such as 2,6-Dichloro-4-(trifluoromethyl)aniline (B1295278), which is a key intermediate in the synthesis of the insecticide fipronil. nbinno.comdataintelo.comgoogle.com This highlights the need for dedicated studies on the less-explored isomers to fully understand the structure-activity relationships within this class of compounds.

A United States patent describes a process for the preparation of trifluoromethylanilines, which includes 3,4-dichloro-5-trifluoromethylaniline as a potential product. google.com This indicates that synthetic routes to this compound have been considered, although a comprehensive exploration of its chemistry is not widely documented in peer-reviewed journals. The lack of extensive research on this compound underscores a significant gap in the current state of knowledge, presenting an opportunity for further scientific inquiry into its synthesis, properties, and potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

392-90-5 |

|---|---|

Molecular Formula |

C7H4Cl2F3N |

Molecular Weight |

230.01 g/mol |

IUPAC Name |

3,4-dichloro-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C7H4Cl2F3N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2 |

InChI Key |

OUSCVTBXVKWXMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3,4 Dichloro 5 Trifluoromethyl Aniline

General Strategies for Introducing Trifluoromethyl Groups onto Aromatic Systems

The trifluoromethyl (CF₃) group is a crucial moiety in pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. chemrevlett.comorientjchem.org Its incorporation into aromatic systems can be achieved through several distinct strategies, broadly categorized as indirect methods, such as halogen exchange, and direct trifluoromethylation.

A classic and industrially significant method for introducing a trifluoromethyl group is through the halogen exchange (halex) reaction of a trichloromethyl (-CCl₃) group. This approach typically involves reacting a benzotrichloride (B165768) derivative with a fluoride (B91410) source.

Swarts Reaction: An early and foundational method is the Swarts reaction, which traditionally used antimony fluorides (e.g., SbF₃) to replace chlorine atoms with fluorine. wikipedia.org In the 1930s, hydrogen fluoride (HF) became a common reagent for this transformation on an industrial scale. wikipedia.org

Modern Reagents: Anhydrous hydrofluoric acid (HF) remains a key reagent for converting benzotrichlorides into the corresponding benzotrifluorides. google.com The reaction can be conducted at elevated temperatures and pressures to drive the exchange to completion. google.com Other fluoride sources include alkali metal fluorides like potassium fluoride (KF), often used at high temperatures in aprotic solvents or in the presence of catalysts such as crown ethers or aminophosphonium salts. google.com

This two-step approach (trichloromethylation followed by fluorination) is often advantageous for large-scale synthesis due to the availability and lower cost of the starting materials. A patent for the preparation of trifluoromethylanilines describes the conversion of a nitrated dichlorobenzotrichloride intermediate into the corresponding dichloronitrobenzotrifluoride using anhydrous hydrofluoric acid. google.com

Direct trifluoromethylation involves the introduction of a CF₃ group directly onto an aromatic ring, bypassing the need for a trichloromethyl precursor. This area has seen significant research, leading to a variety of reagents and catalytic systems that operate through different mechanisms (radical, nucleophilic, and electrophilic). acs.org

Radical Trifluoromethylation: This is a common approach where a trifluoromethyl radical (•CF₃) is generated and subsequently attacks the aromatic ring. Reagents capable of generating this radical include trifluoroiodomethane (CF₃I) under photochemical conditions or with initiators like triethylborane, sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), and bis(trifluoroacetyl) peroxide. orientjchem.orgwikipedia.org

Metal-Catalyzed Cross-Coupling: Copper-mediated reactions are widely used for the trifluoromethylation of aryl halides. acs.orgresearchgate.net For instance, aryl iodides can be converted to benzotrifluorides using a CuCF₃ reagent, which can be generated in situ from CF₃I and copper powder. wikipedia.org Well-defined copper(I) trifluoromethylating agents have also been developed. researchgate.net Palladium-catalyzed C-H trifluoromethylation is another powerful technique, though it often requires a directing group on the substrate to achieve regioselectivity. nih.gov

Electrophilic and Nucleophilic Trifluoromethylation: Electrophilic trifluoromethylating agents, often hypervalent iodine compounds known as Togni reagents, can deliver a "CF₃⁺" synthon to electron-rich aromatic systems. acs.org Conversely, nucleophilic trifluoromethylation can be achieved with reagents like trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) in the presence of a fluoride source. acs.org Fluoroform (CF₃H), an inexpensive industrial byproduct, can also serve as a nucleophilic CF₃ source after deprotonation with a strong base. researchgate.net

Interactive Data Table: Direct Trifluoromethylation Methods

| Method Type | Common Reagents | Catalyst/Conditions | Substrate Example | Citation(s) |

| Radical | CF₃I, CF₃SO₂Na (Langlois' reagent) | Triethylborane, Photoredox | Arenes, Alkenes | orientjchem.orgwikipedia.org |

| Metal-Catalyzed | CF₃I, TMSCF₃ | Cu(I), Pd(OAc)₂ | Aryl Halides, Arylboronic Acids | acs.orgresearchgate.netnih.gov |

| Electrophilic | Togni Reagents, Umemoto Reagents | Often catalyst-free | Electron-rich Arenes | acs.orgrsc.org |

| Nucleophilic | TMSCF₃, CF₃H (Fluoroform) | Fluoride source (e.g., TBAF), Strong Base | Carbonyls, Aryl Halides | acs.orgresearchgate.net |

Halogenation and Amination Protocols for Dichloro-Aniline Derivatives

The synthesis of 3,4-dichloro-5-(trifluoromethyl)aniline requires the specific placement of two chlorine atoms and an amine group on the trifluoromethylated benzene (B151609) ring.

Achieving the correct dichlorination pattern on an aniline (B41778) derivative requires methods that can control the position of electrophilic attack. Standard electrophilic chlorination of anilines typically yields a mixture of ortho and para isomers, with the para-product predominating. rsc.org Therefore, specialized strategies are needed for high regioselectivity.

Organocatalysis for Ortho-Selectivity: A metal-free approach using a secondary amine or a secondary ammonium (B1175870) salt as an organocatalyst with sulfuryl chloride (SO₂Cl₂) as the chlorine source has been developed for the highly regioselective ortho-chlorination of anilines under mild conditions. rsc.orgrsc.orgnih.gov Mechanistic studies suggest that an anionic trichloride (B1173362) species is responsible for the observed ortho-selectivity. rsc.orgrsc.org

Catalyst-Controlled Chlorination: Lewis basic selenoether catalysts have also been shown to effectively direct the ortho-chlorination of phenols and anilines, overcoming the innate para-selectivity of the substrates. acs.org

Metal-Mediated Chlorination: While often requiring directing groups, transition-metal-catalyzed C-H functionalization has been a successful strategy for ortho-halogenation. rsc.org For para-selective chlorination, copper halides like CuCl₂ in ionic liquid solvents can provide high yields for unprotected anilines. researchgate.net

Interactive Data Table: Regioselective Chlorination of Anilines

| Method | Catalyst/Reagent | Selectivity | Conditions | Citation(s) |

| Organocatalysis | Secondary Amine / SO₂Cl₂ | High ortho-selectivity | Mild, Metal-free | rsc.orgrsc.org |

| Organocatalysis | Secondary Ammonium Salt / DCDMH | High ortho-selectivity | Room Temperature | nih.gov |

| Lewis Base Catalysis | Selenoether Catalyst / NCS | High ortho-selectivity | Low catalyst loading | acs.org |

| Metal-Mediated | CuCl₂ / Ionic Liquid | High para-selectivity | Mild, Unprotected anilines | researchgate.net |

Amination Reactions

The introduction of the amino group is a critical step. While direct amination of an aromatic C-H or C-X bond is possible, the most common and practical route for molecules of this type is the reduction of a precursor nitro group.

Reduction of Nitroarenes: The catalytic hydrogenation of a nitro group to an amine is a high-yielding and clean reaction. A synthetic route for 3,4-dichloro-5-trifluoromethylaniline described in the patent literature involves the reduction of the corresponding nitro precursor, 3,4-dichloro-5-(trifluoromethyl)nitrobenzene. google.com This method is widely applicable and tolerant of many functional groups, including halogens and the trifluoromethyl group.

Copper-Catalyzed Amination: The Ullmann condensation, a copper-catalyzed reaction, can be used to form an aryl-amine bond by coupling an aryl halide with an amine source. researchgate.net This is particularly useful for constructing more complex aniline derivatives.

Nucleophilic Aromatic Substitution (SₙAr): An amino group can displace a halide or other leaving group on an aromatic ring, particularly if the ring is activated by strongly electron-withdrawing groups. youtube.com

Direct C-H Amination: Advanced methods allow for the direct conversion of an aromatic C-H bond to a C-N bond. One such method involves the use of photolytically-generated electrophilic aminium radicals that can directly attack the arene. whiterose.ac.uk

Multi-step Synthetic Sequences Leading to this compound Precursors

The synthesis of this compound is a multi-step process where the sequence of reactions is critical to achieving the final substitution pattern. A viable pathway, disclosed in patent literature, highlights a logical sequence starting from a substituted benzotrichloride. google.com

A documented synthetic pathway proceeds as follows:

Nitration: The synthesis begins with a dichlorinated benzotrichloride, such as 2,3-dichlorobenzotrichloride. This starting material undergoes electrophilic nitration using a mixture of fuming nitric acid and sulfuric acid. The reaction is carefully controlled at low temperatures to regioselectively introduce a nitro group, yielding 2,3-dichloro-5-nitro-benzotrichloride. google.com

Fluorination (Halogen Exchange): The trichloromethyl group of the nitrated intermediate is then converted to a trifluoromethyl group. This is accomplished through a halogen exchange reaction using anhydrous hydrofluoric acid (HF) at elevated temperature and pressure. google.com This step produces the key precursor, 3,4-dichloro-5-nitrobenzotrifluoride.

Reduction: In the final step, the nitro group of the precursor is reduced to an amine. This transformation yields the target compound, this compound. google.com This reduction is typically achieved via catalytic hydrogenation or with reducing agents like iron or tin in acidic media.

This sequence is advantageous because the directing effects of the substituents are leveraged to install new groups in the correct positions, and it utilizes established, scalable chemical transformations.

Mechanism-Based Development of Synthetic Routes

The architecture of this compound is typically constructed by introducing the desired functional groups onto a substituted benzene or benzotrifluoride (B45747) core. The choice of reaction pathway is guided by the directing effects of the existing substituents and the mechanistic principles governing the introduction of new groups.

Nucleophilic aromatic substitution (SNAr) is a cornerstone mechanism for synthesizing highly substituted anilines. This pathway is viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as the trifluoromethyl (-CF3) and nitro (-NO2) groups. wikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

The classical SNAr mechanism proceeds in two steps:

Addition: A nucleophile attacks the aromatic ring at the carbon atom bearing a suitable leaving group (typically a halide), forming a resonance-stabilized anionic intermediate (the Meisenheimer complex).

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

A pertinent example illustrating this mechanism is found in the synthesis of a related isomer, 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278), which involves the ammoniation of 3,4,5-trichlorobenzotrifluoride. researchgate.net In this reaction, ammonia (B1221849) acts as the nucleophile, displacing one of the chlorine atoms on the highly electron-deficient ring. The trifluoromethyl group plays a crucial role in activating the ring for this nucleophilic attack. This reaction provides a strong model for the potential synthesis of this compound, where a precursor like 1,2,3-trichloro-5-(trifluoromethyl)benzene (B1301039) or a nitrated analogue could theoretically be subjected to amination via an SNAr mechanism to install the aniline functional group.

The efficiency and regioselectivity of SNAr reactions are highly dependent on the substitution pattern of the aromatic precursor. The electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the Meisenheimer intermediate through resonance. wikipedia.org

Radical halogenation is a chemical reaction characterized by a free-radical chain mechanism, often initiated by UV light. wikipedia.orglscollege.ac.in This mechanism consists of three distinct stages: initiation, propagation, and termination. libretexts.org While this method is highly effective for the halogenation of alkanes and the alkyl side-chains of aromatic compounds (benzylic halogenation), its application for the direct halogenation of aromatic rings is not a conventional pathway. wikipedia.org

The direct chlorination of an aromatic ring, such as a substituted benzotrifluoride or aniline, typically proceeds through an electrophilic aromatic substitution mechanism, requiring a Lewis acid catalyst. doubtnut.com In this process, a chloronium ion (Cl+) acts as the electrophile. In contrast, radical halogenation involves a neutral chlorine radical (Cl•). lscollege.ac.in

While advanced, modern synthetic methods are exploring radical-based approaches for C-H functionalization of arenes, the use of traditional radical halogenation pathways for the specific synthesis of this compound is not widely documented in scientific literature. Synthetic strategies for this class of compounds generally favor electrophilic chlorination on a suitable precursor, such as 3-chloro-5-(trifluoromethyl)aniline (B3024741) or a nitrated intermediate, where the directing effects of the existing substituents guide the incoming chlorine atom to the correct position.

Process Optimization and Scalability Considerations for this compound Synthesis

The successful transition of a synthetic route from a laboratory setting to large-scale industrial production hinges on thorough process optimization and scalability. The goal is to maximize yield, purity, and safety while minimizing costs, reaction time, and waste. For a multi-step synthesis of a compound like this compound, these considerations are applied to each critical reaction step.

A practical case study can be drawn from the industrial synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline via the ammoniation of 3,4,5-trichlorobenzotrifluoride, a key SNAr step analogous to potential pathways for the target molecule. researchgate.net Optimization of this process involves the systematic variation of several key parameters to find the ideal conditions.

Key Optimization Parameters:

Reactant Molar Ratio: The ratio of the nucleophile (ammonia) to the substrate (3,4,5-trichlorobenzotrifluoride) is critical. An excess of ammonia is typically used to drive the reaction to completion. Studies have shown that as the mole ratio of ammonia to the substrate increases, the yield improves up to an optimal point, after which it may plateau or decrease. For instance, increasing the molar ratio from 1:15 to 1:26 can significantly increase the product yield. researchgate.net

Temperature and Pressure: SNAr reactions often require elevated temperatures and pressures to proceed at a reasonable rate. The optimal temperature range for the ammoniation reaction is found to be between 165°C and 175°C, with pressures controlled between 11.0 MPa and 12.0 MPa. researchgate.net Operating outside these ranges can lead to incomplete reactions or the formation of unwanted byproducts.

Reaction Time: The duration of the reaction must be sufficient to allow for maximum conversion of the starting material. For the model ammoniation reaction, the optimal time is identified as being between 8 and 12 hours. researchgate.net

Solvent and Concentration: While some processes can be run without a solvent, the choice of solvent can influence reaction rates and product solubility. In the case of the ammoniation reaction, high-concentration aqueous ammonia is used directly, which simplifies the process by eliminating the need for an organic solvent. researchgate.net

Scalability Considerations:

On an industrial scale, efficiency extends beyond reaction yield. The ability to recover and recycle unreacted starting materials and reagents is crucial for economic viability. In the optimized process for the related isomer, unreacted 3,4,5-trichlorobenzotrifluoride is recovered through rectification and reused in subsequent batches. researchgate.net Similarly, surplus ammonia is recovered through absorption systems and recycled, minimizing both cost and environmental impact. researchgate.net

The interactive table below summarizes the optimized reaction conditions for the ammoniation of 3,4,5-trichlorobenzotrifluoride, providing a template for the type of process control required for the scalable synthesis of halogenated trifluoromethyl anilines.

Chemical Reactivity and Transformational Chemistry of 3,4 Dichloro 5 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The reactivity of the aniline ring towards electrophiles is governed by the directing effects of its substituents. The amino (-NH2) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com Conversely, the chloro (-Cl) and trifluoromethyl (-CF3) groups are deactivating and generally direct incoming groups to the meta position. csbsju.eduyoutube.com

In the case of 3,4-Dichloro-5-(trifluoromethyl)aniline, the positions on the ring are influenced as follows:

Amino group (-NH2 at C1): Strongly activates and directs ortho/para to positions 2 and 6. Position 4 is already substituted.

Chloro groups (-Cl at C3 and C4): Deactivate the ring and direct meta to their positions.

Trifluoromethyl group (-CF3 at C5): Strongly deactivates the ring and directs meta to its position (positions 1 and 3).

The potent activating and ortho-, para-directing effect of the amino group is the dominant influence. byjus.comijrar.org Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho to the amino group, which are C2 and C6. Position C2 is sterically hindered by the adjacent chloro group at C3. Consequently, electrophilic attack is most likely to occur at the C6 position.

It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form the anilinium ion (-NH3+). byjus.comchemistrysteps.com This ion is strongly deactivating and a meta-director, which would alter the expected substitution pattern. byjus.comchemistrysteps.com To achieve ortho/para substitution under such conditions, the amino group is often protected by acetylation. doubtnut.com

| Substituent | Position | Effect on Ring | Directing Influence |

|---|---|---|---|

| -NH₂ | 1 | Activating | Ortho, Para (Positions 2, 6) |

| -Cl | 3 | Deactivating | Meta (Positions 1, 5) |

| -Cl | 4 | Deactivating | Meta (Positions 2, 6) |

| -CF₃ | 5 | Deactivating | Meta (Positions 1, 3) |

Nucleophilic Substitution Reactions Involving Chlorine Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. scranton.edu The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scranton.edu

Displacement by Various Nucleophiles

The chlorine atoms on the this compound ring can be displaced by a variety of nucleophiles. Due to the electronic activation provided by the substituents, these reactions can often proceed under moderate conditions. Common nucleophiles that can participate in these reactions include:

Amines: Primary and secondary amines can displace the chlorine atoms to form substituted diamines. nih.gov

Alkoxides and Phenoxides: These oxygen-based nucleophiles can react to form aryl ethers.

Thiols: Thiols can displace chlorine to yield thioethers.

The regioselectivity of the substitution—that is, whether the chlorine at C3 or C4 is replaced—depends on the specific reaction conditions and the nature of the attacking nucleophile. Generally, the position that is most activated by the electron-withdrawing groups will be the most susceptible to attack.

Influence of Electron-Withdrawing Groups on Reactivity

The presence of two chlorine atoms and a trifluoromethyl group significantly enhances the ring's susceptibility to nucleophilic attack. acs.orgacs.org These electron-withdrawing groups play a crucial role in stabilizing the negatively charged Meisenheimer complex formed during the rate-determining addition step of the SNAr mechanism. researchgate.netnih.gov

Inductive Effect: The high electronegativity of the fluorine and chlorine atoms withdraws electron density from the aromatic ring through the sigma bonds, making the ring carbons more electrophilic and thus more prone to attack by nucleophiles.

Resonance Effect: The trifluoromethyl group, while primarily acting through a strong inductive effect, and the chlorine atoms help to delocalize the negative charge of the anionic intermediate across the aromatic system. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. semanticscholar.org

The combined electron-withdrawing power of the chloro and trifluoromethyl substituents makes the aromatic ring of this compound "electron-poor," which is a prerequisite for facile SNAr reactions. nih.govacs.org

Reactions at the Amino Group

The amino group is a versatile functional group that can undergo both oxidation and reduction-style reactions, although the latter is less common for anilines themselves.

Oxidation Pathways

The amino group of anilines can be oxidized to various products depending on the oxidant and reaction conditions. For substituted anilines, oxidation can lead to the formation of nitroso, nitro, or azoxy compounds. aip.orgacs.orgrsc.org For example, oxidation with peroxy acids can convert the amino group into a nitro group. Electrochemical oxidation can also lead to a variety of coupled products like azoxybenzenes and other derivatives. The specific products obtained from the oxidation of this compound would depend on the specific reagents employed.

| Oxidizing Agent | Potential Product |

|---|---|

| Peroxybenzoic acid | Nitroso compound |

| Hydrogen peroxide (with base) | Azoxybenzene or Nitrobenzene |

| meso-tetraphenylporphyriniron(III) chloride | Azobenzene |

Reduction Pathways

The term "reduction" is not typically applied to the amino group itself, as it is already in a highly reduced state. Reduction reactions in the context of aromatic nitrogen compounds usually refer to the conversion of oxidized functionalities, such as nitro groups, into amino groups. orgoreview.comcsbsju.edu For instance, the corresponding nitro compound, 3,4-dichloro-5-(trifluoromethyl)nitrobenzene, would be reduced to form this compound.

However, the amino group can be chemically transformed into a diazonium salt by treatment with nitrous acid. This diazonium group can then be removed and replaced by a hydrogen atom in a reaction that is formally a reduction of the diazonium salt, effectively removing the amino group from the ring. rsc.org This process, known as deamination, allows for the strategic removal of the amino group after it has been used to direct other substitutions.

Derivatization through Amine Functionalization

The primary amino group of this compound is a key site for derivatization, allowing for the synthesis of a wide array of more complex molecules. This functionalization is fundamental in modifying the compound's properties for various applications, such as in the development of agrochemicals and pharmaceuticals. nbinno.com

Common derivatization reactions involving the amine group include acylation, alkylation, and condensation reactions to form amides, secondary or tertiary amines, imines, and heterocyclic structures. For instance, related compounds like 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) serve as crucial intermediates in the synthesis of N-phenylpyrazole derivatives, which are potent insecticides like fipronil. nbinno.comquickcompany.in This transformation typically involves the reaction of the aniline with other reagents to construct a pyrazole (B372694) ring system attached to the dichlorotrifluoromethylphenyl moiety. scbt.com

Another illustrative example is the reductive amination of aldehydes with various substituted anilines to form target amine compounds. Research on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives showed that pyrazole aldehyde could be reacted with different anilines through reductive amination to produce potent antibacterial agents. nih.gov This highlights a common pathway where the amine group acts as a nucleophile to form new carbon-nitrogen bonds.

The table below summarizes representative amine functionalization reactions reported for analogous substituted anilines, which are expected to be applicable to this compound.

| Reaction Type | Reactant(s) | Product Class | Example Application of Analogous Compound |

| Pyrazole Synthesis | Diketones, hydrazines, etc. | N-Phenylpyrazoles | Synthesis of insecticide Fipronil from 2,6-dichloro-4-(trifluoromethyl)aniline. nbinno.com |

| Reductive Amination | Aldehydes, reducing agent | Secondary Amines | Synthesis of antibacterial pyrazole derivatives from various anilines. nih.gov |

| Thiol Synthesis | N/A | Benzenethiols | 4-Chloro-2-(trifluoromethyl)aniline used in the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol. scbt.com |

| Imine Formation | Aldehydes/Ketones | Imines (Schiff bases) | 2,6-Dichloro-4-(trifluoromethyl)aniline used to synthesize pyrazole-carbonitriles with imine moieties. scbt.com |

Mechanistic Studies of Key Chemical Transformations

Mechanistic studies are crucial for understanding the reaction pathways, kinetics, and thermodynamics that govern the transformations of chemical compounds. For a molecule like this compound, such studies would elucidate how the interplay of its functional groups influences reaction outcomes. While direct mechanistic studies on this specific isomer are scarce, research on similar systems provides insight into the plausible mechanisms.

Kinetics and Thermodynamics of Reaction Pathways

The kinetics and thermodynamics of reactions involving substituted anilines are heavily influenced by the electronic nature of the substituents on the aromatic ring. A relevant study investigated the kinetics of the reaction between 4-chloro-3,5-dinitrobenzotrifluoride (B147460) and various substituted anilines, which proceeds via an addition-elimination mechanism. researchgate.net This study provides a model for how this compound might behave in nucleophilic aromatic substitution reactions.

The reaction rates were found to be second-order, and the Hammett plot, which correlates reaction rates with substituent electronic properties, yielded a large negative ρ value of -3.14. researchgate.net This indicates the development of a positive charge on the aniline nitrogen atom in the transition state, suggesting that the reaction rate is highly sensitive to the polar effects of the substituents. researchgate.net The Brønsted-type plot gave a β value of 0.85, indicating a significant degree of bond formation between the nucleophilic aniline and the substrate in the rate-determining step. researchgate.net

The table below presents kinetic data from the study on the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride, illustrating the impact of substituents on reaction rates. researchgate.net

| Substituent in Aniline | k (L mol⁻¹ s⁻¹) | Reaction Temperature (°C) |

| 4-OCH₃ | 1.15 | 30 |

| 4-CH₃ | 0.35 | 30 |

| H | 0.08 | 30 |

| 4-Cl | 0.02 | 30 |

| 3-NO₂ | 0.001 | 30 |

Thermodynamically, reaction pathways can be under either kinetic or thermodynamic control. For example, in Diels-Alder reactions, which are reversible at high temperatures, the product distribution is governed by the thermodynamic stability of the products (thermodynamic control), whereas at lower temperatures, the product that is formed faster dominates (kinetic control). masterorganicchemistry.com Although not a typical reaction for anilines themselves, this principle applies broadly to organic reactions and would be relevant in complex transformations involving derivatives of this compound.

Transition State Characterization

The characterization of transition states is essential for a deep understanding of reaction mechanisms. This is often achieved through computational chemistry, such as Density Functional Theory (DFT) calculations, which can model the geometry and energy of the transition state.

For instance, in the Bamberger rearrangement of N-phenylhydroxylamine, DFT calculations were used to investigate the mechanism. The study proposed a new mechanism involving an aniline dication-like transition state, rather than the previously suggested nitrenium ion intermediate. beilstein-journals.org The calculations showed that the activation energies for the formation of 2- and 4-chloro-substituted anilines were very similar, consistent with experimental observations. beilstein-journals.org

In the study of Michael-type additions of substituted anilines to 3-butyn-2-one, kinetic data was used to infer the structure of the transition state. An inversed kinetic isotope effect suggested that proton transfer was not involved in the rate-determining step. koreascience.kr The calculated Brønsted coefficient (βnuc) of 0.51 indicated a moderate degree of N-C bond formation in the transition state. koreascience.kr

For the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride, the kinetic data strongly supported a transition state with significant positive charge buildup on the aniline nitrogen and a high degree of bond formation, characteristic of an addition-elimination mechanism. researchgate.net Such studies underscore how experimental kinetics and computational modeling can together elucidate the nature of the fleeting transition states that dictate the course of chemical reactions.

Spectroscopic and Analytical Data for this compound Remains Elusive in Public Scientific Databases

Despite a thorough search of scientific literature and chemical databases, detailed experimental or theoretical spectroscopic data for the specific chemical compound This compound is not publicly available. Efforts to retrieve information on its Fourier Transform-Infrared (FT-IR), Fourier Transform-Raman (FT-Raman), Potential Energy Distribution (PED), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) characterization did not yield specific results for this particular isomer.

While comprehensive spectroscopic data are available for related isomers such as 2,4-dichloro-6-(trifluoromethyl)aniline, 3,5-dichloro-4-(trifluoromethyl)aniline, and 4,5-dichloro-2-(trifluoromethyl)aniline, these analyses are specific to their unique molecular structures and cannot be extrapolated to this compound. The precise substitution pattern of the chlorine and trifluoromethyl groups on the aniline ring significantly influences the vibrational modes and the chemical shifts in NMR spectroscopy, making data from isomers unsuitable for accurate characterization.

Consequently, the creation of a detailed article with the requested sections and data tables focusing solely on the spectroscopic characterization of this compound is not possible at this time due to the absence of the necessary scientific data in the public domain.

Spectroscopic Characterization and Advanced Analytical Chemistry of 3,4 Dichloro 5 Trifluoromethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally sensitive and informative technique for characterizing fluorine-containing compounds like 3,4-Dichloro-5-(trifluoromethyl)aniline. wikipedia.orghuji.ac.il The ¹⁹F nucleus possesses a nuclear spin of ½ and constitutes 100% of naturally occurring fluorine, making it highly receptive to NMR analysis. wikipedia.org A key feature of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm, significantly reducing the likelihood of signal overlap that can complicate ¹H NMR spectra. wikipedia.orghuji.ac.il

For the trifluoromethyl (CF₃) group in this compound, the ¹⁹F NMR spectrum is expected to exhibit a single resonance, as the three fluorine atoms are chemically equivalent. The chemical shift (δ) of this signal is highly sensitive to the electronic environment of the aromatic ring. Generally, the chemical shifts for CF₃ groups on an aromatic ring appear in a specific region of the spectrum. For instance, the CF₃ group in trifluorotoluene resonates at approximately -63.72 ppm relative to the standard CFCl₃. colorado.edu The electron-withdrawing nature of the two chlorine atoms and the amino group on the aniline (B41778) ring will influence the shielding of the fluorine nuclei, causing a specific shift. The precise chemical shift is a unique identifier for the electronic environment of the CF₃ group, influenced by the cumulative inductive and resonance effects of the chloro and amino substituents. dovepress.com

Factors such as solvent polarity and concentration can also impact the observed chemical shift. dovepress.com In addition to the chemical shift, coupling between the ¹⁹F nuclei and adjacent protons on the aromatic ring (¹H-¹⁹F coupling) can provide valuable structural information, although it is common to run ¹⁹F NMR spectra with proton decoupling to simplify the spectrum to a single sharp peak for the CF₃ group. huji.ac.il

Advanced Multi-dimensional NMR Techniques

While one-dimensional ¹H and ¹⁹F NMR provide foundational data, advanced multi-dimensional NMR techniques are indispensable for the unambiguous assignment of all signals and the complete structural elucidation of this compound. nih.gov These techniques are particularly powerful for resolving complex spin systems and identifying through-bond and through-space correlations. nih.gov

Commonly employed 2D NMR experiments would include:

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between the two aromatic protons on the ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This would allow for the assignment of quaternary carbons, such as those bonded to the chlorine atoms, the amino group, and the trifluoromethyl group, by observing their correlations with the aromatic protons.

¹⁹F-¹³C Heteronuclear Correlation: Specialized experiments can be used to correlate the fluorine nuclei of the CF₃ group with its attached carbon and adjacent carbons on the ring, further confirming the molecular structure.

These multi-dimensional techniques, by providing a detailed connectivity map of the molecule's atomic framework, are essential for verifying the substitution pattern on the aniline ring and ensuring the correct identification of the compound, especially when distinguishing it from other isomers. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The UV-Vis spectrum of an aromatic amine is typically characterized by distinct absorption bands corresponding to π → π* and n → π* transitions.

The aniline ring itself is a chromophore. The presence of substituents—the amino (-NH₂) group, the two chlorine atoms (-Cl), and the trifluoromethyl (-CF₃) group—will modify the absorption characteristics.

The amino group acts as an auxochrome, typically causing a bathochromic (red) shift of the primary and secondary absorption bands of the benzene (B151609) ring due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom.

Chlorine atoms also act as auxochromes with their lone pair electrons, which can lead to a red shift.

The trifluoromethyl group is a strong electron-withdrawing group, which can cause a hypsochromic (blue) shift.

The resulting spectrum of this compound will be a composite of these effects. It is expected to show strong absorption bands in the UV region, likely between 200 and 400 nm. The exact position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions. physchemres.org

| Transition Type | Typical Wavelength Range (nm) | Expected Influence of Substituents |

|---|---|---|

| π → π* (Primary band) | ~200-250 | Shifted by conjugation and electronic effects of -NH₂, -Cl, and -CF₃ groups. |

| π → π* (Secondary band) | ~250-300 | Fine structure may be lost; position and intensity altered by substituents. |

| n → π* | >300 (often weak) | Associated with the lone pair on the nitrogen of the amino group. |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of C₇H₄Cl₂F₃N is approximately 230 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed. A key feature would be the isotopic pattern of this peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. For a molecule with two chlorine atoms, the expected pattern for the molecular ion cluster would be [M]⁺, [M+2]⁺, and [M+4]⁺ peaks with a characteristic intensity ratio of approximately 9:6:1.

The fragmentation of this compound under EI conditions would likely proceed through several predictable pathways. The fragmentation provides a "fingerprint" that helps to confirm the structure.

Common fragmentation pathways for related chloro- and trifluoromethyl-substituted anilines include:

Loss of a chlorine atom: [M - Cl]⁺

Loss of the trifluoromethyl group: [M - CF₃]⁺

Loss of HCN from the ring: A common fragmentation for anilines.

Cleavage of the C-N bond.

Analysis of the masses of these fragment ions allows for the reconstruction of the molecule's structure, confirming the presence and location of the various substituents. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. rsc.org

X-ray Diffraction Studies for Crystalline Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound. researchgate.net This technique can provide highly accurate data on bond lengths, bond angles, and torsional angles within the molecule. nih.gov

Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would reveal:

Molecular Geometry: The precise geometry of the aniline ring and the spatial orientation of the chloro, trifluoromethyl, and amino substituents. It would confirm the planarity or any distortion of the aromatic ring.

Intermolecular Interactions: The analysis would elucidate the nature of intermolecular forces in the crystal lattice, such as hydrogen bonding involving the amino group and halogen bonding involving the chlorine atoms. These interactions govern the crystal packing and influence the material's physical properties. rsc.org

Conformation: The preferred conformation of the trifluoromethyl and amino groups relative to the plane of the aromatic ring.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of this compound from reaction mixtures, starting materials, and potential byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for determining the purity of non-volatile organic compounds like this compound. srce.hr A reversed-phase HPLC (RP-HPLC) method is typically employed for such analyses. researchgate.net

A typical RP-HPLC setup would involve:

Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilane) or C8 column. sigmaaldrich.com

Mobile Phase: A polar solvent mixture, typically consisting of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or phosphoric acid) to ensure the aniline is protonated and yields sharp, symmetrical peaks. sielc.com

Detection: A UV detector is commonly used, set to a wavelength where the analyte exhibits strong absorbance (e.g., one of its λ_max values). ekb.eg

By injecting a solution of the compound, a chromatogram is produced where the main component appears as a large peak at a specific retention time. Impurities, having different polarities, will elute at different retention times, allowing for their separation and quantification. srce.hr The area of each peak is proportional to the concentration of the corresponding component, enabling the calculation of the purity of the main compound. The method can be validated according to ICH guidelines for parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ekb.egmdpi.comnih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm particle size | sigmaaldrich.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | sielc.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Detector | UV at 254 nm or other λ_max | sigmaaldrich.com |

| Column Temperature | 30 °C | sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Its application is particularly crucial for the trace analysis of environmental contaminants and industrial chemicals, such as this compound (DCTA). The coupling of gas chromatography's high-resolution separation capabilities with the specific and sensitive detection provided by mass spectrometry makes it an ideal method for analyzing complex matrices.

In the context of DCTA analysis, GC-MS provides a robust methodology for its detection at trace levels. The gas chromatograph separates DCTA from other components in a sample based on its volatility and interaction with the stationary phase of the GC column. Following separation, the eluted DCTA molecules are ionized in the mass spectrometer, typically through electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification.

Methodological Parameters

The successful trace analysis of this compound by GC-MS is contingent upon the optimization of several key instrumental parameters. While specific conditions may vary depending on the sample matrix and the analytical instrumentation, a typical set of parameters can be established based on the analysis of structurally similar halogenated anilines.

A capillary column with a non-polar or medium-polarity stationary phase is generally preferred for the separation of such compounds. The temperature program of the GC oven is critical for achieving good chromatographic resolution. A typical program would involve an initial hold at a lower temperature, followed by a controlled ramp to a higher final temperature to ensure the elution of the analyte. The injector temperature is set to ensure efficient volatilization of DCTA without thermal degradation.

The mass spectrometer is typically operated in full-scan mode for qualitative analysis to obtain the complete mass spectrum of the analyte. For quantitative analysis at trace levels, selected ion monitoring (SIM) mode is often employed. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of DCTA, which significantly enhances the sensitivity and selectivity of the analysis.

Below are representative tables detailing the typical GC-MS parameters for the analysis of DCTA.

Table 1: Gas Chromatography Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless) |

| Oven Program | Initial temperature 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

Table 2: Mass Spectrometry Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range (Full Scan) | m/z 50-300 |

| Selected Ions (SIM Mode) | m/z 229, 194, 162 (Predicted) |

Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is characterized by its molecular ion peak and several fragment ions. The molecular ion (M+) peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (approximately 229 g/mol ), taking into account the isotopic distribution of chlorine.

The fragmentation pattern of DCTA under electron ionization can be predicted based on the fragmentation of similar halogenated and trifluoromethyl-substituted aromatic compounds. The presence of chlorine atoms will result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments, with the ratio of the M+ to M+2 peaks being approximately 9:6:1 for two chlorine atoms.

Key fragmentation pathways would likely involve the loss of a chlorine atom, the trifluoromethyl group, or hydrogen cyanide from the aniline ring. The predicted major fragment ions are detailed in the table below.

Table 3: Predicted Mass Spectrum Fragmentation of this compound

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 229 | [C₇H₄Cl₂F₃N]⁺ | Molecular Ion (M⁺) |

| 194 | [C₇H₄F₃NCl]⁺ | Loss of a Cl radical |

| 162 | [C₆H₃Cl₂]⁺ | Loss of HCN and CF₃ |

The identification of this compound in a sample is confirmed by matching the retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum with that of a known analytical standard. For trace quantification, a calibration curve is typically generated using standards of known concentrations.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of scientific databases and computational chemistry literature reveals a significant gap in the theoretical modeling of the specific chemical compound, this compound. Despite the growing importance of computational methods in predicting molecular properties, detailed research focusing on the quantum chemical calculations, spectroscopic parameter predictions, and electronic structure of this particular molecule appears to be unavailable in published studies.

Computational chemistry serves as a powerful tool for understanding the fundamental characteristics of molecules. Techniques such as Density Functional Theory (DFT) are routinely employed to model molecular geometries, electronic distributions, and predict spectroscopic signatures. However, the application of these methods to this compound has not been documented in the accessible scientific literature.

Consequently, information regarding the following key areas of computational analysis for this compound could not be sourced:

Quantum Chemical Calculations: There are no available studies detailing the use of DFT or other quantum chemical methods to investigate the molecular and electronic structure of this compound. Specifics on the preferred theoretical approaches, such as the selection of functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-311++G(d,p)), which are crucial for balancing computational cost and accuracy, have not been reported for this molecule.

Predicted Spectroscopic Parameters: Without computational studies, there is no theoretically derived spectroscopic data to compare with potential experimental findings. This includes:

Theoretical Vibrational Frequencies: Calculations that predict the infrared and Raman spectra, which are vital for identifying characteristic vibrational modes of the molecule.

Computed NMR Chemical Shifts: Theoretical predictions of 1H, 13C, and 19F NMR chemical shifts, often calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, are absent.

Electronic Absorption Spectra: Time-Dependent DFT (TD-DFT) calculations, used to predict UV-Vis absorption spectra and understand electronic transitions, have not been published for this compound.

While computational studies exist for other isomers and related substituted anilines, the strict focus on this compound as per the user's request prevents the inclusion of data from these related but structurally distinct molecules. The unique substitution pattern of the target compound means that data from other isomers cannot be reliably extrapolated.

The absence of such fundamental computational research highlights a niche area for future investigation. A dedicated theoretical study on this compound would be invaluable for establishing its structural, electronic, and spectroscopic properties, providing a foundation for further experimental work and potential applications. Until such research is conducted and published, a detailed article on its computational chemistry, as outlined, cannot be generated.

A comprehensive search for computational chemistry and theoretical modeling studies specifically focused on This compound did not yield detailed research findings, data tables, or specific analyses required to populate the requested article structure.

Publicly available scientific literature and chemical databases lack specific studies on the Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) surface mapping, hyperconjugative interactions, and conformational analysis for this particular isomer.

While general principles of computational chemistry can predict the behavior of substituted anilines, the strict requirement for detailed, compound-specific data for this compound cannot be met based on the available information. Research has been conducted on other isomers, such as 2-chloro-5-(trifluoromethyl)aniline and 3,5-dichloro-4-(trifluoromethyl)aniline, as well as on the parent molecule, aniline. These studies confirm that substituents significantly influence electronic properties and molecular geometry. For instance, electron-withdrawing groups like chlorine and trifluoromethyl are known to affect the planarity and inversion barrier of the amino group. innovareacademics.in However, without specific calculations for the 3,4-dichloro-5-(trifluoromethyl) configuration, any discussion would be speculative and fall outside the scope of the requested article.

Therefore, the detailed analysis for the following sections, as outlined in the prompt, cannot be provided:

Computational Chemistry and Theoretical Modeling of 3,4 Dichloro 5 Trifluoromethyl Aniline

Conformational Analysis and Intramolecular Dynamics

Identification of Stable Conformers

No specific data could be found to generate the required content and data tables for these topics concerning 3,4-Dichloro-5-(trifluoromethyl)aniline.

Applications As a Synthetic Intermediate in Advanced Materials and Fine Chemicals

Role in the Synthesis of Specialty Organic Compounds

Further research and publication in the field of organic and medicinal chemistry may, in the future, shed light on the specific synthetic uses of 3,4-dichloro-5-(trifluoromethyl)aniline.

Other Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of modern chemistry, with wide-ranging applications. researchgate.netd-nb.infoekb.egnih.govnih.gov Substituted anilines are common precursors for a variety of heterocyclic systems, including quinolines, indoles, and benzodiazepines. The presence of two chlorine atoms and a trifluoromethyl group on the aniline (B41778) ring of this compound would be expected to impart unique properties to any resulting heterocyclic structure. Despite this potential, there is no specific information available in the scientific literature detailing the use of this compound as a synthetic intermediate for the preparation of other nitrogen-containing heterocycles.

Environmental Fate and Biotransformation Research

Biotic Degradation and Microbial Metabolism

Elucidation of Microbial Degradation PathwaysAs no microorganisms have been identified that can metabolize 3,4-Dichloro-5-(trifluoromethyl)aniline, no microbial degradation pathways have been elucidated.

Hydroxylation and Ring Cleavage Processes

The initial and rate-limiting step in the aerobic biodegradation of many chlorinated anilines is hydroxylation, a reaction catalyzed by oxygenase enzymes. nih.govresearchgate.net This process introduces hydroxyl groups onto the aromatic ring, making it more susceptible to subsequent cleavage. nih.gov For compounds like 3,4-DCA, this can proceed via two proposed pathways: dechlorination followed by hydroxylation, or an initial hydroxylation and dehydrogenation. mdpi.com

In one pathway, 3,4-DCA is first dechlorinated to 4-chloroaniline, which is then converted to intermediates like 4-chlorocatechol. mdpi.com An alternative and more recently elucidated pathway involves the direct conversion of 3,4-DCA to 4,5-dichlorocatechol (B118185) through initial hydroxylation and dehydrogenation reactions. mdpi.com

Once a catechol intermediate is formed, the aromatic ring is cleaved. This can occur through two primary mechanisms:

Ortho-cleavage pathway: The ring is cleaved between the two hydroxyl groups of the catechol intermediate by catechol 1,2-dioxygenase. researchgate.netasm.org This is a common pathway for the degradation of chloro- and methyl-substituted catechols. nih.gov

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. researchgate.netnih.gov

The specific pathway utilized depends on the degrading microorganism and the specific substituents on the aromatic ring. researchgate.netnih.gov The presence of a trifluoromethyl group on this compound likely influences the preferred enzymatic pathway, as the electronic and steric effects of this group can hinder dioxygenase activity. nih.gov

Metabolite Identification in Biodegradation

The identification of intermediate metabolites is crucial for elucidating biodegradation pathways. For 3,4-DCA, several key metabolites have been identified in studies with various microorganisms.

In studies with Pseudomonas fluorescens 26-K, 3-chloro-4-hydroxyaniline was identified as a metabolite, suggesting a degradation pathway involving dehalogenation and hydroxylation. researchgate.netnih.gov In contrast, research on Acinetobacter soli GFJ2 identified 4,5-dichlorocatechol as a key intermediate, formed through the action of a dioxygenase, a flavin reductase, and an aldehyde dehydrogenase. mdpi.com The degradation of 3,4-DCA by the green alga Chlorella pyrenoidosa has been shown to produce less toxic metabolites, including 3,4-dichloroformanilide and 3,4-dichloroacetanilide.

While no specific metabolites have been documented for the biodegradation of this compound, it is plausible that its degradation would proceed through analogous hydroxylated and catechol intermediates. The trifluoromethyl group is generally metabolically stable, suggesting it would likely remain on the aromatic ring or its fragments during the initial stages of degradation. nih.gov

Table 1: Identified Metabolites in the Biodegradation of 3,4-Dichloroaniline

| Metabolite | Degrading Organism | Reference |

| 3-Chloro-4-hydroxyaniline | Pseudomonas fluorescens 26-K | nih.gov, researchgate.net |

| 4,5-Dichlorocatechol | Acinetobacter soli GFJ2 | mdpi.com |

| 3,4-Dichloroformanilide | Chlorella pyrenoidosa | |

| 3,4-Dichloroacetanilide | Chlorella pyrenoidosa |

Enzymatic Basis of Biodegradation (e.g., Dioxygenase Activity and Gene Clusters)

The biodegradation of halogenated anilines is orchestrated by specific enzymes encoded by dedicated gene clusters. Aromatic-ring-hydroxylating dioxygenases are key initiating enzymes in these pathways. researchgate.netebi.ac.uknih.govdntb.gov.ua These are typically multi-component enzyme systems that catalyze the addition of molecular oxygen to the aromatic ring. researchgate.net

In the degradation of 3,4-DCA by Acinetobacter soli GFJ2, a specific gene cluster has been identified. mdpi.com This cluster comprises the genes dcdA, dcdB, and dcdC, which encode a dioxygenase, a flavin reductase, and an aldehyde dehydrogenase, respectively. mdpi.com These enzymes work in concert to convert 3,4-DCA to 4,5-dichlorocatechol. mdpi.com

Subsequent ring cleavage is catalyzed by other dioxygenases:

Catechol 1,2-dioxygenase is involved in the ortho-cleavage pathway. researchgate.netnih.gov

Catechol 2,3-dioxygenase is active in the meta-cleavage pathway. researchgate.netnih.gov

The activity of these enzymes is often inducible, meaning their synthesis is triggered by the presence of the target compound or a related substance. nih.govzju.edu.cn For instance, the aniline (B41778) oxygenase in Moraxella sp. strain G is induced by various anilines. nih.gov The degradation of compounds with trifluoromethyl groups has been shown to be mediated by toluene (B28343) dioxygenase in some Pseudomonas putida strains. nih.gov

Factors Influencing Biodegradation Efficiency

The efficiency of biodegradation of halogenated anilines in the environment is influenced by a variety of factors, including the presence of co-substrates and prevailing environmental conditions.

The presence of a more readily degradable carbon source, or a co-substrate, can significantly enhance the degradation of recalcitrant compounds. For example, the degradation of 3,4-DCA by Pseudomonas fluorescens 26-K is much faster in the presence of glucose. researchgate.netnih.gov In the absence of a co-substrate, the degradation is considerably slower. researchgate.netnih.gov Similarly, the presence of aniline can stimulate the mineralization of 3,4-DCA.

Environmental conditions also play a critical role. Optimal temperature and pH are crucial for microbial activity. For instance, the degradation of aniline by Delftia sp. AN3 is most efficient at a temperature of 30°C and a pH of 7.0. zju.edu.cnnih.gov The concentration of the pollutant is another key factor; high concentrations of halogenated anilines can be toxic to microorganisms, inhibiting their growth and degradative activity. zju.edu.cn Conversely, increasing the inoculum size of adapted microbial communities can improve biodegradation rates.

Table 2: Factors Affecting Biodegradation of Halogenated Anilines

| Factor | Effect | Example | Reference |

| Co-substrates | Enhanced degradation rate | Glucose enhances 3,4-DCA degradation by P. fluorescens 26-K | nih.gov, researchgate.net |

| Stimulated mineralization | Aniline stimulates 3,4-DCA mineralization | ||

| Temperature | Optimal range for microbial activity | Optimal temperature for aniline degradation by Delftia sp. AN3 is 30°C | zju.edu.cn, nih.gov |

| pH | Optimal range for microbial activity | Optimal pH for aniline degradation by Delftia sp. AN3 is 7.0 | zju.edu.cn, nih.gov |

| Pollutant Concentration | High concentrations can be inhibitory | High aniline concentrations inhibit the growth of Delftia sp. AN3 | zju.edu.cn |

| Inoculum Size | Larger inoculum can increase degradation rate | Increased inoculum of complex bacteria improves o-chloroaniline degradation |

Analytical Methods for Environmental Detection and Monitoring

The detection and quantification of halogenated anilines in environmental samples require sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.

A sensitive method for the simultaneous determination of 3,4-DCA and 3,5-dichloroaniline (B42879) in environmental samples has been developed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). mdpi.comnih.gov This method offers high selectivity and low limits of detection, making it suitable for trace-level analysis in complex matrices like soil and plant tissues. mdpi.comnih.gov Sample preparation often involves a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique. mdpi.comnih.gov

Gas chromatography is another powerful tool for the analysis of these compounds. For the analysis of 4,4'-Dichloro-3-(trifluoromethyl)carbanilide, a related compound, a GC method can be used where the compound is first converted to 4-chloro-3-(trifluoromethyl)aniline.

An HPLC method with electrochemical detection has also been developed for monitoring exposure to 3-chloro-4-fluoroaniline (B193440) by detecting its major urinary metabolite. researchgate.net For the identification of unknown impurities in compounds like 3-bromo-5-(trifluoromethyl)aniline, a combination of liquid chromatography with solid-phase extraction and nuclear magnetic resonance (LC-SPE/NMR) has proven effective. srce.hr

Table 3: Analytical Methods for Halogenated Anilines

| Analytical Technique | Target Analyte(s) | Sample Matrix | Key Features | Reference |

| HPLC-MS/MS | 3,4-DCA and 3,5-DCA | Chives | High sensitivity and selectivity, LOD of 0.6 µg/kg for 3,4-DCA | mdpi.com, nih.gov |

| Gas Chromatography (GC) | 4-Chloro-3-(trifluoromethyl)aniline | Not specified | Suitable for volatile derivatives | |

| HPLC with Electrochemical Detection | 3-Chloro-4-fluoroaniline metabolite | Urine | Good for monitoring biological exposure | researchgate.net |

| LC-SPE/NMR | Impurities in 3-bromo-5-(trifluoromethyl)aniline | Bulk chemical | Structure elucidation of unknown impurities | srce.hr |

Future Directions and Emerging Research Opportunities

Exploration of Novel Catalytic Routes for Synthesis

The conventional synthesis of polychlorinated trifluoromethylanilines often involves multi-step processes that may include nitration, reduction, and halogenation under conditions that can be harsh and may generate significant waste streams. google.comgoogleapis.comjustia.com A patent for the preparation of trifluoromethylanilines indicates that 3,4-dichloro-5-trifluoromethylaniline is accessible through established methods, starting from benzotrichlorides. google.com However, there is a clear impetus to move towards more efficient and sustainable catalytic methods.

Future research should focus on the development of novel catalytic systems that can achieve the synthesis of 3,4-Dichloro-5-(trifluoromethyl)aniline with higher selectivity and under milder conditions. One promising avenue is the use of shape-selective catalysts, such as crystalline aluminosilicate (B74896) zeolites, which have shown potential in the amination of phenols to anilines while suppressing the formation of by-products. google.com The application of such catalysts to the direct amination of a corresponding phenol (B47542) or the selective chlorination of a trifluoromethylaniline precursor could offer a more direct and atom-economical route.

Another area of exploration is organocatalysis, which has demonstrated success in the synthesis of fluorinated poly(aryl thioethers) via nucleophilic aromatic substitution. researchgate.net Investigating organocatalysts for the key bond-forming steps in the synthesis of this compound could lead to metal-free and more environmentally benign processes. The development of catalysts for the direct and regioselective chlorination of a trifluoromethylaniline precursor would also be a significant advancement, potentially avoiding the need for protecting groups and reducing the number of synthetic steps.

| Catalytic Approach | Potential Advantages | Research Focus |

| Zeolite Catalysis | High selectivity, suppression of by-products, catalyst recyclability. | Direct amination of substituted phenols; shape-selective halogenation. |

| Organocatalysis | Metal-free, milder reaction conditions, potential for asymmetric synthesis. | Catalytic nucleophilic aromatic substitution for amination or chlorination steps. |

| Homogeneous Catalysis | High activity and selectivity, well-defined active sites. | Development of novel metal complexes for direct C-H amination or selective halogenation. |

Advanced Analytical Techniques for Real-time Reaction Monitoring

To improve the efficiency, safety, and consistency of synthesizing this compound, the implementation of Process Analytical Technology (PAT) is crucial. Real-time monitoring of chemical reactions provides immediate feedback for process control, minimizing batch failures and improving yield and purity. Several spectroscopic techniques are well-suited for this purpose.

In-situ Infrared (IR) and Raman spectroscopy are powerful tools for monitoring the progress of reactions involving aromatic compounds. americanpharmaceuticalreview.com For instance, in a halogenation reaction, the disappearance of a C-H bond and the appearance of a C-Cl bond can be tracked in real-time. libretexts.orgmasterorganicchemistry.com Similarly, during an amination step, the consumption of the starting material and the formation of the aniline (B41778) product can be monitored by observing characteristic vibrational bands. americanpharmaceuticalreview.com FlowNMR spectroscopy also presents a valuable, non-invasive technique for real-time reaction monitoring, providing detailed structural information and quantitative data on reactant consumption and product formation. rsc.org

The application of these techniques would allow for precise endpoint determination, identification of reaction intermediates, and the potential to detect and control the formation of impurities. This level of process understanding is essential for developing robust and scalable manufacturing processes.

| Analytical Technique | Information Provided | Application in Synthesis |

| In-situ IR Spectroscopy | Changes in functional groups (e.g., C-O, N-H). | Monitoring the disappearance of starting materials and formation of aniline. americanpharmaceuticalreview.com |

| In-situ Raman Spectroscopy | Changes in molecular vibrations (e.g., C-Br, C-Cl). | Tracking halogenation steps and changes in the aromatic ring substitution pattern. americanpharmaceuticalreview.comresearchgate.net |

| FlowNMR Spectroscopy | Detailed structural information and quantification of species. | Non-invasive, real-time analysis of complex reaction mixtures. rsc.org |

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with specific, tailored properties. Density Functional Theory (DFT) can be employed to investigate the electronic structure and reactivity of the parent molecule and its potential derivatives. nih.gov By calculating parameters such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and reaction energy profiles, researchers can predict how modifications to the molecular structure will influence its reactivity in, for example, electrophilic aromatic substitution reactions. nih.govrsc.org This allows for the in silico screening of a large number of potential derivatives to identify candidates with desired electronic properties for applications in materials science or as intermediates for further synthesis.

Quantitative Structure-Activity Relationship (QSAR) models provide a framework for correlating the structural features of molecules with their biological or physicochemical properties. nih.gov By developing QSAR models for a series of aniline derivatives, it would be possible to predict properties such as toxicity, environmental persistence, or biological activity. nih.gov This predictive capability is invaluable for prioritizing the synthesis of new compounds, thereby saving time and resources. For instance, QSAR could be used to design derivatives of this compound with potentially lower toxicity or enhanced biodegradability. researchgate.netnih.gov

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure calculations. | Reactivity indices, regioselectivity of further substitutions, spectral properties. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity/properties. | Toxicity, biodegradability, binding affinity to biological targets. nih.govnih.gov |

| Molecular Docking | Simulation of ligand-receptor interactions. | Binding modes and affinities to specific proteins or enzymes. |

Mechanistic Studies of Biotransformation under Diverse Environmental Conditions

Understanding the environmental fate of this compound is critical for assessing its potential ecological impact. The presence of chlorine and trifluoromethyl substituents on the aniline ring is expected to significantly influence its persistence and biotransformation pathways. nih.gov Aromatic amines can be subject to metabolic activation, often through N-oxidation, to form reactive electrophiles that can bind to cellular macromolecules. nih.gov

Studies on fluorinated anilines have shown that biotransformation can proceed via cytochrome P-450 dependent monooxygenation. nih.gov The presence of a fluorine substituent at the para position can lead to the formation of reactive benzoquinoneimines. nih.govnih.gov For this compound, it is plausible that microbial or metabolic systems could catalyze hydroxylation of the aromatic ring, N-oxidation, or dehalogenation. The trifluoromethyl group is generally considered to be metabolically stable, but its strong electron-withdrawing nature will influence the reactivity of the entire molecule. mdpi.com

Future research should focus on elucidating the specific biotransformation pathways of this compound under various environmental conditions (e.g., aerobic, anaerobic, different microbial consortia). This would involve identifying the primary metabolites and investigating the role of specific enzymes in the degradation process. Such mechanistic insights are essential for developing accurate environmental risk assessments and for designing potential bioremediation strategies. The influence of substituents on the degradation rate of aromatic amines is a key factor, with chloro and nitro groups generally decreasing the rate, while hydroxyl and carboxyl groups tend to increase it. nih.gov

| Biotransformation Pathway | Potential Metabolites | Influencing Factors |

| N-Oxidation | N-hydroxyarylamines, nitroso-derivatives. | Redox potential, presence of specific oxidoreductases. nih.gov |

| Ring Hydroxylation | Chlorinated and trifluoromethylated aminophenols. | Activity of monooxygenase and dioxygenase enzymes. nih.gov |

| Dehalogenation | Monochloro- or non-chlorinated trifluoromethylanilines. | Presence of dehalogenating microbial communities. |

| Formation of Reactive Intermediates | Benzoquinoneimines. | Cytochrome P-450 activity, substitution pattern. nih.govnih.gov |

Q & A

Q. What are the common synthetic routes for preparing 3,4-dichloro-5-(trifluoromethyl)aniline, and what are their methodological considerations?

The compound is typically synthesized via chlorination of precursor anilines. A validated method involves using N-chlorosuccinimide (NCS) to introduce chlorine atoms into the aromatic ring of 2-chloro-3-(trifluoromethyl)aniline under controlled conditions (e.g., anhydrous solvents like dichloromethane, temperatures between 0–25°C). Reaction monitoring via TLC or HPLC is critical to avoid over-chlorination. Purification often employs column chromatography or recrystallization to isolate the desired product .

Q. How is this compound characterized in terms of structural and purity analysis?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromatic proton environments.

- IR Spectroscopy : Detection of NH stretching (~3400 cm) and C-F vibrations (1100–1200 cm).

- LC/MS : To verify molecular weight (CHClFN; MW 238.02) and detect impurities.

- HPLC : Purity assessment (>98% for research-grade material) using reverse-phase columns and UV detection .

Q. What are the primary research applications of this compound in agrochemistry?

It serves as a key intermediate in synthesizing herbicidal agents. For example, coupling with uracil derivatives produces compounds with inhibitory activity against broadleaf weeds . Bioactivity testing involves greenhouse trials on model plants (e.g., Arabidopsis) to evaluate dose-dependent growth suppression .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Tox. 4 for dermal/inhalation exposure).

- Storage : Keep at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the chlorination of trifluoromethylated anilines?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates.

- Catalysis : Lewis acids like FeCl can accelerate chlorination.

- Stoichiometry : Precise molar ratios of NCS (1.1–1.3 equivalents) minimize side products.

- Kinetic Studies : Real-time monitoring via in-situ IR or Raman spectroscopy helps identify rate-limiting steps .

Q. What advanced spectroscopic or computational methods are used to resolve structural ambiguities in derivatives?

- X-ray Crystallography : Resolves substituent orientation in crystalline derivatives.